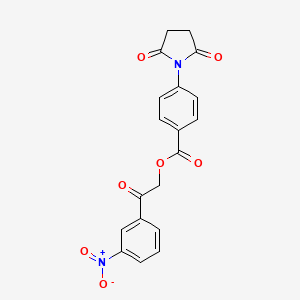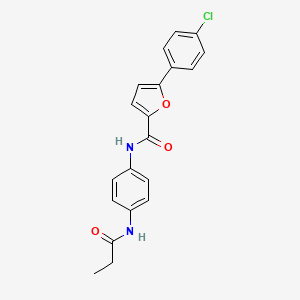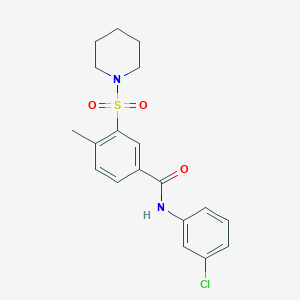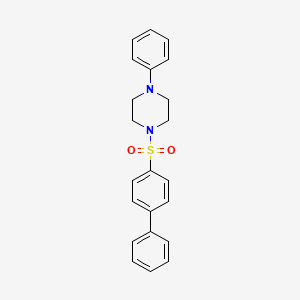
2-(3-Nitrophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
Vue d'ensemble
Description
2-(3-Nitrophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antitubercular properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid: This intermediate is synthesized by reacting 4-aminobenzoic acid with succinic anhydride in the presence of a suitable catalyst.
Formation of 2-(3-Nitrophenyl)-2-oxoethyl ester: This step involves the esterification of 3-nitrobenzaldehyde with ethyl acetoacetate under acidic conditions to form the desired ester.
Coupling Reaction: The final step is the coupling of the prepared ester with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or alcohol derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-(3-Aminophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate.
Substitution: Amide or alcohol derivatives.
Hydrolysis: 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid and 2-(3-Nitrophenyl)-2-oxoethanol.
Applications De Recherche Scientifique
2-(3-Nitrophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and antitubercular activities. Researchers are exploring its efficacy against various bacterial and fungal strains.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its structural features.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting infectious diseases.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to inhibition of essential metabolic pathways. The compound’s structure allows it to bind to proteins and enzymes, disrupting their normal function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This compound also exhibits antibacterial and antifungal activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and antimicrobial properties.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Another pyrrole derivative with potential biological activities.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its specific structural features, including the presence of both nitro and pyrrolidinyl groups. These features contribute to its distinct biological activities and make it a valuable compound for medicinal chemistry research.
Propriétés
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7/c22-16(13-2-1-3-15(10-13)21(26)27)11-28-19(25)12-4-6-14(7-5-12)20-17(23)8-9-18(20)24/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIXKIKUMWEOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3589331.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3589348.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3589355.png)
![3-bromo-4-ethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B3589357.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3589365.png)
![5-(3-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide](/img/structure/B3589373.png)
![5-(3-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B3589374.png)

![2-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3589384.png)
![N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE](/img/structure/B3589394.png)



